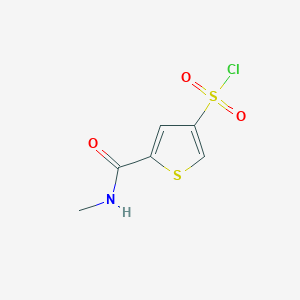

5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride

CAS No.: 1060817-61-9

Cat. No.: VC2803940

Molecular Formula: C6H6ClNO3S2

Molecular Weight: 239.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060817-61-9 |

|---|---|

| Molecular Formula | C6H6ClNO3S2 |

| Molecular Weight | 239.7 g/mol |

| IUPAC Name | 5-(methylcarbamoyl)thiophene-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H6ClNO3S2/c1-8-6(9)5-2-4(3-12-5)13(7,10)11/h2-3H,1H3,(H,8,9) |

| Standard InChI Key | IDELKMMSLSKSLV-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=CC(=CS1)S(=O)(=O)Cl |

| Canonical SMILES | CNC(=O)C1=CC(=CS1)S(=O)(=O)Cl |

Introduction

Chemical Structure and Fundamental Properties

5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride is a heterocyclic organosulfur compound characterized by a thiophene ring with two key functional groups: a methylcarbamoyl (methylamide) group at the 5-position and a sulfonyl chloride group at the 3-position. The sulfonyl chloride (-SO₂Cl) group is especially noteworthy as it represents a highly reactive moiety common in various synthetic applications.

Structural Characteristics

The thiophene core provides aromatic character to the molecule, while the methylcarbamoyl group introduces hydrogen bonding capability. The sulfonyl chloride functionality represents the most reactive site in the molecule, readily undergoing nucleophilic substitution reactions. This combination of structural elements creates a compound with distinct chemical behavior and synthetic utility.

Table 1: Key Physical and Chemical Properties of 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₆ClNO₃S₂ |

| Molecular Weight | ~239.7 g/mol |

| Physical State | Presumed crystalline solid |

| Solubility | Likely soluble in organic solvents such as dichloromethane, limited water solubility |

| Key Functional Groups | Thiophene ring, methylcarbamoyl group, sulfonyl chloride group |

| Reactivity | Highly reactive at the sulfonyl chloride position |

| Stability | Moisture-sensitive due to sulfonyl chloride group |

Reactivity Profile and Chemical Transformations

The reactivity of 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride is largely dominated by the sulfonyl chloride group, which undergoes various transformations that make this compound valuable in organic synthesis.

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily participates in nucleophilic substitution reactions with a wide range of nucleophiles:

-

Reaction with amines yields sulfonamides

-

Reaction with alcohols produces sulfonate esters

-

Reaction with thiols leads to thiosulfonates

-

Hydrolysis results in sulfonic acids

Comparative Analysis with Related Compounds

To better understand the position of 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride within the broader chemical landscape, it is instructive to compare it with structurally related compounds.

Comparison with Other Thiophene-Based Sulfonyl Chlorides

One related compound in the literature is 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride, which contains both a thiophene ring and a sulfonyl chloride group, albeit with a more complex heterocyclic structure . This compound has a molecular weight of 263.7 g/mol and shares the reactive sulfonyl chloride functionality, though it is incorporated into a triazole system rather than directly attached to the thiophene ring.

Table 2: Comparison of 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride with Related Compounds

| Compound | Molecular Weight (g/mol) | Key Structural Differences | Common Reactivity Patterns |

|---|---|---|---|

| 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride | ~239.7 | Methylcarbamoyl group at 5-position, sulfonyl chloride at 3-position of thiophene | Nucleophilic substitution at sulfonyl chloride |

| 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride | 263.7 | Triazole core with attached thiophene, sulfonyl chloride on triazole | Nucleophilic substitution at sulfonyl chloride |

| Generic thiophene-3-sulfonyl chloride | ~195 | Lacks methylcarbamoyl group | Similar reactivity at sulfonyl chloride position |

Structural Advantages for Synthetic Applications

The presence of both the methylcarbamoyl and sulfonyl chloride groups in 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride provides distinct advantages for certain synthetic applications. The methylcarbamoyl group can serve as a handle for further functionalization or as a hydrogen bond donor/acceptor in supramolecular chemistry. Meanwhile, the sulfonyl chloride group offers a reactive site for diverse transformations.

Synthetic Utility in Complex Molecule Synthesis

The unique combination of functional groups in 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride makes it potentially valuable in the synthesis of more complex molecular architectures.

Applications in Heterocyclic Chemistry

Thiophene derivatives like 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride can be incorporated into more complex heterocyclic systems through various coupling methodologies. Research on related sulfonyl compounds demonstrates their utility in forming carbon-heteroatom bonds, which is critical in the construction of bioactive molecules and advanced materials .

The compound could potentially participate in processes similar to those described for other sulfonyl compounds, such as the DABCO-promoted synthesis of sulfonyl-containing heterocycles . These reactions typically involve the formation of carbon-carbon and carbon-oxygen bonds through cascade processes.

Current Research Directions and Future Perspectives

The development of new methodologies for the synthesis and application of functionalized thiophene derivatives, including sulfonyl chlorides, remains an active area of research in organic chemistry.

Emerging Synthetic Methods

Recent advances in synthetic chemistry have focused on developing milder and more selective methods for installing sulfonyl chloride groups on heterocyclic systems. These include:

-

Transition metal-catalyzed cross-coupling approaches

-

Flow chemistry for better control of highly reactive intermediates

-

Greener alternatives to traditional chlorosulfonation methods

-

Photoredox-mediated functionalization strategies

These methodologies could potentially be applied to the synthesis of 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride and related compounds, offering improved yields, selectivity, and environmental profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume